3-(3-Bromophenyl)-2-propen-1-ol
Description
3-(3-Bromophenyl)-2-propen-1-ol is an α,β-unsaturated alcohol featuring a bromine atom at the meta position of the phenyl ring. Its synthesis typically involves condensation reactions, as evidenced by protocols using 5-[(3-bromophenyl)methylene]-1,3-dimethylpyrimidinetrione and ethanol reflux conditions . The crystal structure of related bromophenyl derivatives (e.g., C22H15BrN2O6) reveals monoclinic systems with space group P21/c and unit cell parameters (e.g., a = 5.1760 Å, b = 17.5652 Å, c = 21.734 Å), highlighting the influence of bromine on molecular packing .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+ |
InChI Key |
FSYTZONKJWJPPJ-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/CO |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-propen-1-ol typically involves the bromination of a phenylpropenol precursor. One common method is the electrophilic bromination of 3-phenyl-2-propen-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-(3-Bromophenyl)-2-propen-1-ol can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenol group can be reduced to form the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: 3-(3-Bromophenyl)-2-propenal, 3-(3-Bromophenyl)-2-propenoic acid
Reduction: 3-(3-Bromophenyl)-propan-1-ol
Substitution: Various substituted phenylpropenols depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-propen-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and the propenol group confer unique reactivity, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, its ability to form covalent bonds with biological macromolecules can inhibit enzyme activity or disrupt cellular processes .
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Effects
- 3-(2-Bromophenyl)propan-1-ol: This isomer has bromine at the ortho position. Synthesized via reduction of 3-(2-bromophenyl)propionic acid, it yields a colorless oil with 95% efficiency .
- 3-(4-Bromo-2-chlorophenyl)propanoic acid: A halogen-rich analog (Cl and Br substituents) with a molecular weight of 254.65 g/mol. The electronic effects of multiple halogens may enhance acidity or coordination properties compared to mono-brominated derivatives .
Functional Group Variations
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one: A propenone derivative with a 3-bromophenyl group. It exhibits cytotoxic activity against MCF7 cells (IC50 = 100 μg/mL), suggesting that the ketone group enhances bioactivity compared to the alcohol counterpart .
- 3-Bromo-2-(bromomethyl)-1-propanol: A polybrominated alcohol with CAS 106023-63-5. Its higher bromine content increases molecular weight (248.83 g/mol) and likely impacts flammability and toxicity, making it subject to regulatory scrutiny under RoHS .
Data Tables
Biological Activity
Overview
3-(3-Bromophenyl)-2-propen-1-ol, a compound belonging to the class of chalcones, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(3-Bromophenyl)-2-propen-1-ol can be represented as follows:
This structure features a bromophenyl group attached to a propenol moiety, which is significant for its biological activity due to the presence of both the bromine substituent and the unsaturated bond.
Anti-inflammatory and Analgesic Effects
Research indicates that 3-(3-Bromophenyl)-2-propen-1-ol exhibits notable anti-inflammatory and analgesic properties. In one study, it was shown to reduce inflammation in murine models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antiviral Potential
Recent studies have explored the antiviral potential of chalcone derivatives, including 3-(3-Bromophenyl)-2-propen-1-ol. It has been suggested that this compound may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral assembly processes .
The biological activity of 3-(3-Bromophenyl)-2-propen-1-ol is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and integrity.
- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress responses, contributing to its protective effects against cellular damage.
Case Study 1: Anti-inflammatory Activity in Animal Models
In a controlled study involving mice subjected to induced inflammation, administration of 3-(3-Bromophenyl)-2-propen-1-ol resulted in significant reductions in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Case Study 2: Antimicrobial Efficacy
A series of tests on bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that 3-(3-Bromophenyl)-2-propen-1-ol exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These results highlight its potential as a lead compound for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation | Enzyme inhibition, ROS modulation |
| Analgesic | Pain relief observed | Central nervous system interaction |
| Antimicrobial | Effective against Gram-positive/negative bacteria | Membrane disruption |
| Antiviral | Inhibition of viral replication | Interference with viral entry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
